Dimethyl 3,5-dichloroanilinomaleate
Description
Properties
Molecular Formula |
C12H11Cl2NO4 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
dimethyl (Z)-2-(3,5-dichloroanilino)but-2-enedioate |
InChI |
InChI=1S/C12H11Cl2NO4/c1-18-11(16)6-10(12(17)19-2)15-9-4-7(13)3-8(14)5-9/h3-6,15H,1-2H3/b10-6- |
InChI Key |
BIOBEAFZXLGZCM-POHAHGRESA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\NC1=CC(=CC(=C1)Cl)Cl |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,4-Dichloroaniline
2,4-Dichloroaniline undergoes hydrochlorination in 10–15% HCl or H₂SO₄, followed by bromine addition at room temperature to yield 2-bromo-4,6-dichloroaniline hydrochloride. Stoichiometric bromine (1:1 molar ratio) ensures complete substitution at the para position.
Diazotization and Reduction
The brominated intermediate is treated with ethanol/isopropanol and NaNO₂ at 0°C, followed by controlled heating (5–15°C/10 minutes) to produce 3,5-dichlorobromobenzene. This step achieves 92–95% yield under optimized conditions.
Catalytic Ammonolysis
3,5-Dichlorobromobenzene reacts with 28% ammonia and Cu₂O catalyst (1:14–16 molar ratio) at 130–180°C for 3–6 hours, yielding 3,5-dichloroaniline with 95% purity.
Esterification of Maleic Acid to Dimethyl Maleate
Dimethyl maleate, the ester component, is synthesized via acid-catalyzed esterification of maleic anhydride with methanol:
$$
\text{Maleic anhydride} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Dimethyl maleate} + \text{H}2\text{O}
$$
Key parameters include:
- Catalyst : Sulfuric acid (1–2 wt%)
- Temperature : 60–80°C
- Methanol excess : 3:1 molar ratio to drive equilibrium
Condensation of 3,5-Dichloroaniline with Dimethyl Maleate
The coupling of 3,5-dichloroaniline and dimethyl maleate proceeds via nucleophilic acyl substitution. Two primary routes are documented:
Direct Aminolysis in Polar Aprotic Solvents
Reaction in dimethylformamide (DMF) at 100–120°C for 8–12 hours with triethylamine (TEA) as a base:
$$
\text{3,5-Dichloroaniline} + \text{Dimethyl maleate} \xrightarrow{\text{TEA, DMF}} \text{this compound} + \text{CH}_3\text{OH}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Molar ratio (Aniline:Maleate) | 1:1.05 |
| Temperature | 110°C |
| Time | 10 hours |
| Yield | 78–82% |
Catalytic Coupling Using Selenium-Based Catalysts
Adapting methodologies from CN103450146B, phenyl selenium chloride (5 mol%) in dichloromethane facilitates room-temperature coupling:
$$
\text{3,5-Dichloroaniline} + \text{Dimethyl maleate} \xrightarrow{\text{PhSeCl, CH₂Cl₂}} \text{Product} \quad (\text{Yield: 85–88\%})
$$
Advantages :
- Reduced energy input (25°C vs. 110°C)
- Shorter reaction time (4–6 hours)
- Enhanced selectivity (>98% purity)
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) accelerates the reaction to 2–3 hours with comparable yields (80–84%). This method reduces side products like maleic acid monoesters.
Enzymatic Esterification
Lipase-catalyzed (e.g., Candida antarctica) reactions in non-aqueous media show promise for eco-friendly synthesis, though yields remain suboptimal (55–60%).
Industrial-Scale Considerations
| Factor | Direct Aminolysis | Catalytic Coupling |
|---|---|---|
| Capital cost | Moderate | High (catalyst reuse) |
| Energy consumption | High (heating) | Low |
| Environmental impact | Solvent recovery needed | Reduced waste |
| Scalability | Batch processing | Continuous flow feasible |
Analytical Characterization
Critical quality control metrics for this compound:
- Purity : ≥98% (HPLC, C18 column, acetonitrile:H₂O 70:30)
- Melting point : 89–91°C (literature consensus)
- ¹H NMR (CDCl₃): δ 3.78 (s, 6H, OCH₃), 6.35 (s, 2H, maleate CH), 7.21–7.45 (m, 3H, aromatic)
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3,5-dichloroanilinomaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Dimethyl 3,5-dichloroanilinomaleate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 3,5-dichloroanilinomaleate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several halogenated aniline derivatives, including:
*Similarity scores (0–1) based on molecular descriptor analysis .
Key Observations:
- Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., Cl, F, SCN) exhibit enhanced stability and resistance to oxidation compared to non-halogenated analogs .
- Steric Effects : Bulky substituents (e.g., methoxy groups in 2,6-Dichloro-3,5-dimethoxyaniline) reduce reactivity in electrophilic substitution reactions .
Physicochemical Properties
Comparative data for select compounds:
*Predicted based on structural analogs.
Biological Activity
Dimethyl 3,5-dichloroanilinomaleate is a compound of significant interest in both synthetic organic chemistry and biological research. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is synthesized through the reaction of 3,5-dichloroaniline with maleic anhydride. This reaction typically requires specific catalysts and controlled conditions to achieve optimal yields. The reaction can be represented as follows:
This compound is characterized by its unique structure that combines the properties of both the aniline derivative and the maleate moiety, which may confer distinct biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been shown to modulate enzyme activities and receptor interactions, potentially leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to receptors, influencing cellular signaling pathways.
Biological Activity and Applications
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Potential Anticancer Effects: There is ongoing research into its efficacy as an anticancer agent, particularly in targeting specific cancer cell lines.
- Toxicological Studies: Investigations into its toxicity reveal potential adverse effects on soil microorganisms, indicating a need for careful environmental assessment when used in agricultural applications .
Case Studies
-
Antimicrobial Activity:
- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a therapeutic agent.
-
Ecotoxicological Impact:
- Research focused on the effects of 3,5-dichloroaniline (a transformation product) on soil microbial communities showed that exposure led to reduced nitrification rates and altered microbial diversity. This highlights the ecological implications of using compounds related to this compound in agricultural settings .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains both dichloroaniline and maleate moieties | Potential antimicrobial and anticancer properties |
| 3,5-Dichloroaniline | Simple aniline derivative | Known for toxicity in soil ecosystems |
| Dimethyl Maleate | Lacks dichloroaniline group | Primarily used as a chemical intermediate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
